molecular formula C19H15N3O2 B12914716 4(3H)-Quinazolinone, 3-(3-methyl-5-isoxazolyl)-2-(4-methylphenyl)- CAS No. 90059-43-1

4(3H)-Quinazolinone, 3-(3-methyl-5-isoxazolyl)-2-(4-methylphenyl)-

Katalognummer: B12914716
CAS-Nummer: 90059-43-1
Molekulargewicht: 317.3 g/mol
InChI-Schlüssel: KETSTQXKYPKCMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4(3H)-Quinazolinone, 3-(3-methyl-5-isoxazolyl)-2-(4-methylphenyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(3-methyl-5-isoxazolyl)-2-(4-methylphenyl)- typically involves multi-step organic reactions. Common starting materials include isoxazole derivatives and substituted anilines. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4(3H)-Quinazolinone, 3-(3-methyl-5-isoxazolyl)-2-(4-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction might yield more saturated compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 4(3H)-Quinazolinone, 3-(3-methyl-5-isoxazolyl)-2-(4-methylphenyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4(3H)-Quinazolinone, 2-phenyl-: Another quinazolinone derivative with different substituents.

    3-(3-methyl-5-isoxazolyl)-2-phenyl-4(3H)-quinazolinone: A similar compound with a different substitution pattern.

Uniqueness

4(3H)-Quinazolinone, 3-(3-methyl-5-isoxazolyl)-2-(4-methylphenyl)- is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other quinazolinone derivatives.

Eigenschaften

CAS-Nummer

90059-43-1

Molekularformel

C19H15N3O2

Molekulargewicht

317.3 g/mol

IUPAC-Name

3-(3-methyl-1,2-oxazol-5-yl)-2-(4-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C19H15N3O2/c1-12-7-9-14(10-8-12)18-20-16-6-4-3-5-15(16)19(23)22(18)17-11-13(2)21-24-17/h3-11H,1-2H3

InChI-Schlüssel

KETSTQXKYPKCMO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC(=NO4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.